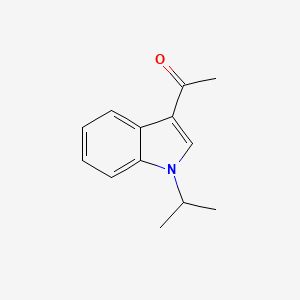

1-(1-Isopropyl-1H-indol-3-yl)ethanone

Description

1-(1-Isopropyl-1H-indol-3-yl)ethanone is a substituted indole derivative featuring an acetyl group at the 3-position and an isopropyl group at the 1-position of the indole ring. This compound belongs to a broader class of indolyl ethanones, which are pivotal intermediates in medicinal chemistry and materials science due to their structural versatility.

Properties

IUPAC Name |

1-(1-propan-2-ylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(2)14-8-12(10(3)15)11-6-4-5-7-13(11)14/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYXUGVAUWGENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isopropyl-1H-indol-3-yl)ethanone typically involves the alkylation of indole derivatives. One common method is the Friedel-Crafts acylation of 1-isopropylindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of 1-(1-Isopropyl-1H-indol-3-yl)ethanone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Friedel-Crafts Cyclization

This ketone participates in ZnCl₂-mediated cyclization reactions to form polycyclic indole derivatives. A representative procedure involves:

| Reaction Components | Conditions | Product | Yield |

|---|---|---|---|

| 1-(1-isopropyl-1H-indol-3-yl)ethanone + ZnCl₂ | Reflux in ethanol (3-5 hr) | 3-substituted indole fused systems | 78-80% |

The mechanism involves Lewis acid activation of the carbonyl group, enabling intramolecular electrophilic attack at the indole's C2 position. Reaction progress is monitored by TLC, with final purification via ethanol recrystallization .

Vilsmeier-Haack Formylation

The electron-rich indole system undergoes regioselective formylation at the C2 position:

| Reagent System | Temperature | Time | Outcome |

|---|---|---|---|

| POCl₃/DMF | -5°C → 83°C | 3 hr | 2-formyl-indole derivative |

Key steps include:

-

Slow addition of POCl₃ to DMF at -5°C to generate the Vilsmeier reagent

-

Reaction with 1-(1-isopropyl-1H-indol-3-yl)ethanone under reflux

Nucleophilic Additions at the Ketone

The acetyl group undergoes classical carbonyl reactions:

A. Grignard Addition

textReaction: 1. Add methylmagnesium bromide (2 equiv) to ketone in dry THF 2. Stir at 0°C → RT for 4 hr Product: 1-(1-isopropyl-1H-indol-3-yl)-2-propanol Purification: Column chromatography (hexane/EtOAc 4:1)

B. Hydrazone Formation

| Hydrazine Derivative | Solvent | Time | Conversion |

|---|---|---|---|

| 2,4-dinitrophenylhydrazine | Ethanol | 2 hr | >95% |

Cross-Coupling Reactions

The indole system participates in copper-catalyzed couplings:

textGeneral procedure [2]: 1. Treat with oxalyl chloride (1 equiv) in THF at 0°C 2. Add terminal alkyne (2 equiv), CuI (5 mol%), Et₃N (4 equiv) 3. Stir at RT for 12 hr → Forms alkynylated diketones (confirmed by ¹H NMR)

Oxidation Behavior

The ketone resists common oxidants (KMnO₄, Cr

Scientific Research Applications

1-(1-Isopropyl-1H-indol-3-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

Medicine: Investigated for its role in developing new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Isopropyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs of 1-(1-Isopropyl-1H-indol-3-yl)ethanone, highlighting substituent variations and their implications:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 1-(7-Nitro-1H-indol-3-yl)ethanone) increase reactivity in electrophilic substitutions, while electron-donating groups (e.g., methyl) stabilize the indole ring .

- Functional Group Impact: Sulfonyl derivatives (e.g., 8c in ) exhibit higher molecular weights and melting points due to increased polarity and hydrogen bonding capacity .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy: The acetyl carbonyl stretch (1662–1665 cm⁻¹) is consistent across analogs . Sulfonyl groups introduce additional peaks (1382, 1299 cm⁻¹) .

- NMR Data: For 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone, characteristic signals include δ 2.60 (CH₃CO) and δ 8.81 (H-2 indole proton) . Isopropyl substitution would likely split the 1-position proton signals into a multiplet due to steric hindrance.

Biological Activity

1-(1-Isopropyl-1H-indol-3-yl)ethanone, also known as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Indole and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of 1-(1-Isopropyl-1H-indol-3-yl)ethanone, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through various organic reactions involving indole derivatives. Typically, it involves the reaction of isopropyl-substituted indoles with ethanoyl chloride or related acylating agents. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of 1-(1-Isopropyl-1H-indol-3-yl)ethanone has been investigated in several studies, revealing its potential in various therapeutic areas.

Anti-inflammatory Activity

A study focused on the compound's effects on cyclooxygenase (COX) enzymes, particularly COX-2, demonstrated significant inhibition. The compound exhibited an IC50 value indicating effective anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Effects

In vivo studies have shown that 1-(1-Isopropyl-1H-indol-3-yl)ethanone possesses analgesic properties. Experimental models involving pain induction revealed that the compound significantly reduced pain responses, suggesting its potential as an analgesic agent .

Antitumor Activity

Research has indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. It was found to inhibit cell proliferation in several assays, with IC50 values that suggest effectiveness comparable to known anticancer agents .

Structure-Activity Relationships (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity. The isopropyl group appears to contribute positively to the pharmacokinetic profile by improving metabolic stability and enhancing binding affinity to target enzymes .

Case Studies

Several case studies have documented the biological evaluations of 1-(1-Isopropyl-1H-indol-3-yl)ethanone:

| Study | Findings |

|---|---|

| Study 1 | Evaluated anti-inflammatory effects in a rat model; significant reduction in paw edema was observed. |

| Study 2 | Investigated analgesic properties using the hot plate test; results indicated a dose-dependent reduction in pain response. |

| Study 3 | Assessed cytotoxicity against A549 lung cancer cells; demonstrated an IC50 value of 15 µM, indicating substantial antiproliferative activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.